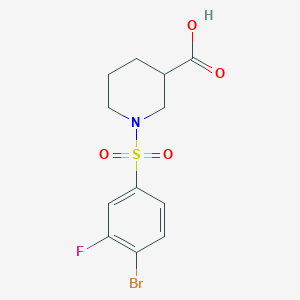
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring using a fluorinating agent such as Selectfluor.
Hydroxylation: Introduction of the hydroxyl group at the 6-position using a hydroxylating agent like hydrogen peroxide.
Amidation: Formation of the amide bond by reacting the intermediate with N-methyl-N-pent-4-enylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 2-fluoro-6-oxo-N-methyl-N-pent-4-enylbenzamide.
Reduction: Formation of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylamine.
Substitution: Formation of 2-methoxy-6-hydroxy-N-methyl-N-pent-4-enylbenzamide.
科学的研究の応用
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its target proteins, leading to increased efficacy. The hydroxyl and amide groups facilitate hydrogen bonding and electrostatic interactions with the target, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
2-fluoro-6-hydroxybenzamide: Lacks the N-methyl-N-pent-4-enyl group, resulting in different biological activity.
6-hydroxy-N-methyl-N-pent-4-enylbenzamide: Lacks the fluorine atom, leading to reduced stability and bioavailability.
2-fluoro-N-methyl-N-pent-4-enylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
Uniqueness
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which together enhance its stability, bioavailability, and binding affinity to target proteins. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
2-fluoro-6-hydroxy-N-methyl-N-pent-4-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-4-5-9-15(2)13(17)12-10(14)7-6-8-11(12)16/h3,6-8,16H,1,4-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZNUMBYOLQQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC=C)C(=O)C1=C(C=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)
![N-[(4-bromophenyl)methyl]pyrimidin-2-amine](/img/structure/B6632512.png)

![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)
